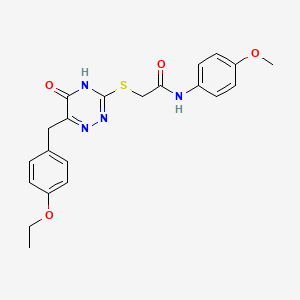

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Descripción

This compound is a triazine-based acetamide derivative characterized by a 1,2,4-triazin-3-ylthio backbone substituted with a 4-ethoxybenzyl group at position 6 and an N-(4-methoxyphenyl)acetamide moiety.

Propiedades

IUPAC Name |

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-3-29-17-8-4-14(5-9-17)12-18-20(27)23-21(25-24-18)30-13-19(26)22-15-6-10-16(28-2)11-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRGLOXTOBPDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a compound characterized by its structural complexity and potential biological activities. Its molecular formula is , and it has garnered interest in pharmacological research due to its promising antibacterial and antitubercular properties.

Chemical Structure

The compound features a triazine core linked to various functional groups that enhance its biological activity. The presence of the 4-methoxyphenyl group and the thioether linkage are particularly significant in modulating its pharmacological effects.

Antibacterial Activity

Research has indicated that derivatives of 1,2,4-triazine compounds exhibit broad-spectrum antibacterial properties. In particular, studies have demonstrated that compounds similar to 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide show significant activity against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC comparable to established antibiotics like Ciprofloxacin and Rifampicin. For instance, certain derivatives showed MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide | 50 | Antitubercular |

| Ciprofloxacin | 25 | Antibacterial |

| Rifampicin | 30 | Antitubercular |

The mechanism underlying the antibacterial activity of this compound likely involves inhibition of bacterial protein synthesis. Specifically, it has been shown to target leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. The inhibition percentage observed was approximately 78.24% at a concentration of 15 μg/mL , indicating a strong inhibitory effect on the enzyme .

Structure–Activity Relationship (SAR)

The biological activity of triazine derivatives is heavily influenced by their structural components:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances activity.

- Flexibility : A flexible side chain containing a phenyl ring is critical for maintaining antibacterial efficacy.

- Amido Linker : Compounds with an amido or imino linker fragment have shown increased antibacterial potency compared to their counterparts lacking these features .

Case Studies

Several studies have evaluated the efficacy of triazine derivatives in clinical settings:

- Study on Antitubercular Activity : A recent investigation into various triazine derivatives highlighted that those with a thioether linkage exhibited superior activity against resistant strains of Mycobacterium tuberculosis compared to traditional antibiotics .

- Comparative Analysis : A comparative study involving multiple derivatives showed that modifications in substituent groups significantly affected their antibacterial properties. Compounds with hydrophobic side chains were particularly effective against Gram-positive bacteria .

Aplicaciones Científicas De Investigación

Antibacterial and Antitubercular Properties

Research indicates that derivatives of 1,2,4-triazine compounds exhibit broad-spectrum antibacterial properties. The specific compound has shown significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) :

- This compound: 50 μg/mL (antitubercular)

- Ciprofloxacin: 25 μg/mL (antibacterial)

- Rifampicin: 30 μg/mL (antitubercular)

The mechanism of action involves the inhibition of bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), with an observed inhibition percentage of approximately 78.24% at a concentration of 15 μg/mL .

Structure–Activity Relationship (SAR)

The biological activity of triazine derivatives is influenced by several structural components:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance activity.

- Flexibility : A flexible side chain containing a phenyl ring is crucial for maintaining antibacterial efficacy.

- Amido Linker : Compounds featuring an amido or imino linker fragment demonstrate increased antibacterial potency compared to those lacking these features.

Case Studies

Several studies have evaluated the efficacy of triazine derivatives in clinical settings:

-

Study on Antitubercular Activity :

- An investigation highlighted that triazine derivatives with a thioether linkage exhibited superior activity against resistant strains of Mycobacterium tuberculosis compared to traditional antibiotics.

-

Comparative Analysis :

- A comparative study involving multiple derivatives showed that modifications in substituent groups significantly affected their antibacterial properties. Compounds with hydrophobic side chains were particularly effective against Gram-positive bacteria.

Summary Table of Key Findings

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This Compound | 50 | Antitubercular |

| Ciprofloxacin | 25 | Antibacterial |

| Rifampicin | 30 | Antitubercular |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazine-Acetamide Derivatives

2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Structural Differences: Triazine substitution: 4-amino-6-methyl vs. 6-(4-ethoxybenzyl) in the target compound. Acetamide substitution: 2,4-dimethylphenyl vs. 4-methoxyphenyl.

- 2,4-Dimethylphenyl (electron-donating methyl groups) vs. 4-methoxyphenyl (stronger electron-donating methoxy) could modulate electronic environments, affecting metabolic stability .

N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide)

- Structural Differences :

- Contains a trifluoromethylsulfonyl group instead of a triazine-thioether.

- Acetamide linked to a dimethylphenyl group.

- Functional Insights :

Benzamide and Thiazine Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

- Structural Differences: Features a thiazolidinone core instead of triazine. Benzamide substituents differ in electronic properties.

- Pharmacological Context: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The triazine-thioether in the target compound may offer distinct mechanistic pathways, such as kinase inhibition .

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

- Structural Differences :

- Benzothiazine ring vs. triazine core.

- Acetamide substitution at position 3.

- Reactivity Comparison :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Methoxy and ethoxy groups in the target compound likely enhance solubility in polar solvents compared to methyl substituents in analogs .

- Target Selectivity: The triazine-thioether moiety may interact with cysteine residues or metal cofactors, differentiating it from thiazolidinone or benzothiazine derivatives .

- Synthetic Challenges : Similar acetamide coupling strategies (e.g., carbodiimide-mediated synthesis) are applicable, as seen in benzamide derivatives .

Q & A

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, K₂CO₃, RT | 72 | 95 | |

| Al₂O₃, reflux | 68 | 92 |

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Answer:

- Mechanistic Studies : Use molecular docking to predict target binding (e.g., enzymes like α-glucosidase for hypoglycemic activity) and validate via enzyme inhibition assays .

- Metabolic Stability : Perform liver microsome assays to assess cytochrome P450 interactions .

- Dose-Response : Compare in vitro IC₅₀ values with in vivo ED₅₀ (e.g., hypoglycemic activity in Wistar mice at 10–100 mg/kg) .

Basic: Which functional groups are critical for bioactivity?

Answer:

Q. Modification Strategies :

- Replace ethoxybenzyl with halogenated aryl groups to improve target specificity .

- Introduce sulfone or sulfoxide moieties to alter metabolic pathways .

Advanced: How to design dose-response experiments for hypoglycemic activity?

Answer:

- Animal Models : Use streptozotocin-induced diabetic Wistar mice (n=6–8 per group) .

- Dosing : Administer orally at 10, 50, and 100 mg/kg; include metformin as a positive control.

- Endpoints : Measure blood glucose levels at 0, 1, 3, and 6 hours post-administration .

- Statistical Analysis : Apply ANOVA with Tukey’s post hoc test (p<0.05 significance) .

Basic: What storage conditions ensure compound stability?

Answer:

- Short-Term : Store in amber vials at 2–8°C to prevent photodegradation .

- Long-Term : Lyophilize and keep under inert gas (argon) at –20°C .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ (hypoglycemic activity) .

- QSAR Models : Correlate substituent electronegativity with antimicrobial IC₅₀ values (e.g., triazole derivatives in ).

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.